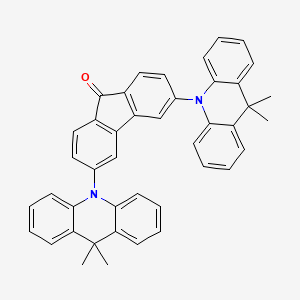
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorenone core with two acridine moieties attached at the 3 and 6 positions, each substituted with dimethyl groups at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Moiety: Starting with a suitable precursor, such as 9,9-dimethylacridine, the acridine moiety is synthesized through a series of condensation and cyclization reactions.
Attachment to Fluorenone Core: The synthesized acridine moieties are then attached to the fluorenone core via nucleophilic substitution reactions, often using strong bases and high temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.
Substitution: The acridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and strong bases are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one: Similar structure but with a xanthenone core.
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one: Similar structure but with a thioxanthenone core.
Uniqueness
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe .
Propiedades
Fórmula molecular |
C43H34N2O |
|---|---|
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
3,6-bis(9,9-dimethylacridin-10-yl)fluoren-9-one |
InChI |
InChI=1S/C43H34N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)27-21-23-29-31(25-27)32-26-28(22-24-30(32)41(29)46)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-26H,1-4H3 |
Clave InChI |
JTFYPFNDMVWBAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=C5C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















